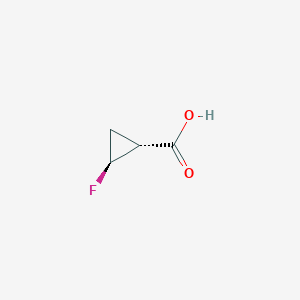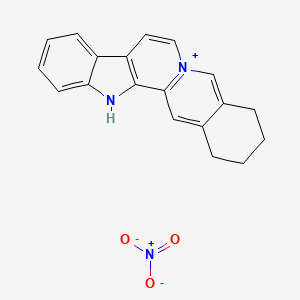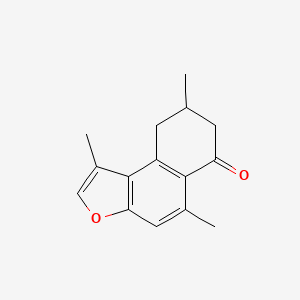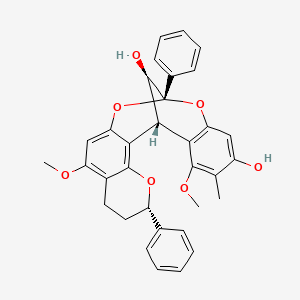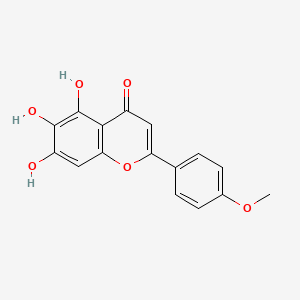
Scutellarein 4'-methyl ether
Overview
Description
Scutellarein 4’-methyl ether is a flavonoid compound that has been identified in various plant species, including marine algae. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound is a derivative of scutellarein, with a methoxy group attached to the 4’ position of the flavone structure.
Mechanism of Action
Target of Action
Scutellarein 4’-methyl ether, a derivative of Scutellarein, primarily targets various signaling pathways, including the NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB . These targets play crucial roles in regulating cellular processes such as inflammation, apoptosis, and cell proliferation .
Mode of Action
Scutellarein 4’-methyl ether interacts with its targets by inhibiting or activating these signaling pathways. This interaction results in the modulation of various cellular processes. For instance, it may relate to the apoptotic program and cytokine inhibition . The compound’s mode of action is primarily based on the regulation of these signaling pathways .
Biochemical Pathways
The affected biochemical pathways include the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways . These pathways are involved in the regulation of inflammation, apoptosis, and cell proliferation. Downstream effects of these pathways include the modulation of cellular processes, which can lead to various pharmacological effects such as anticancer, anti-inflammation, antioxidant, and vasorelaxant effects .
Pharmacokinetics
It’s known that scutellarein, the parent compound, has low oral bioavailability . This is due to a large amount of ingested Scutellarein being metabolized into Scutellarein in the gastrointestinal tract and then excreted with the feces . More studies are needed to improve its bioavailability .
Result of Action
The molecular and cellular effects of Scutellarein 4’-methyl ether’s action are wide-ranging due to its interaction with multiple targets and pathways. It has shown potential in various pharmacological effects, such as anticancer, anti-inflammation, antioxidant, antiobesity, and vasorelaxant effects . It also shows positive results in neuron, liver, heart, lung, kidney, bone, and skin protective experiments, and human sperm function enhancement .
Biochemical Analysis
Biochemical Properties
Scutellarein 4’-methyl ether has drawn much interest due to its wide pharmacological effects, such as anticancer, anti-inflammation, antioxidant, antiobesity, and vasorelaxant . Its underlying mechanism of action may relate to the apoptotic program and cytokine inhibition by regulating a panel of the signaling pathway .
Cellular Effects
Scutellarein 4’-methyl ether has shown to have a wide range of effects on various types of cells. It has been found to inhibit cell proliferation in a dose-dependent manner and inhibit the growth of gliomas through the p63 signaling pathway . It also has anti-inflammatory and antioxidant mechanisms via the modulation of inflammatory signaling pathways, cytokine expression, inhibition of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of Scutellarein 4’-methyl ether involves several signaling pathways. It may relate to the apoptotic program and cytokine inhibition by regulating a panel of the signaling pathway, e.g., NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB .
Temporal Effects in Laboratory Settings
A large amount of ingested Scutellarein 4’-methyl ether was metabolized into scutellarein in the gastrointestinal tract and then excreted with the feces, leading to the extremely low oral bioavailability of Scutellarein 4’-methyl ether .
Dosage Effects in Animal Models
Scutellarein 4’-methyl ether exhibited positive effects at a daily dose of 40 mg/kg in osteoporosis rat model where female Sprague-Dawley rats were induced by bilateral ovariectomy .
Metabolic Pathways
As a flavonoid, Scutellarein 4’-methyl ether is naturally derived through the phenylpropanoid biosynthesis pathway involving the precursor of cinnamic acid or p -coumaroyl-CoA .
Transport and Distribution
Scutellarein 4’-methyl ether is widely distributed in nature, particularly in the mint plants, in herbs such as Mexican oregano, sweet basil, and psyllium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Scutellarein 4’-methyl ether typically involves the protection of hydroxyl groups followed by methylation. One reported method includes the use of dichlorodiphenylmethane to protect the hydroxyl groups at C-6 and C-7, followed by selective protection of the hydroxyl groups at C-4’ using benzyl bromide . The final step involves methylation to obtain the desired compound.
Industrial Production Methods: Industrial production of Scutellarein 4’-methyl ether can be achieved through extraction from natural sources such as marine algae. The process involves the extraction of the alga with ethanol, followed by fractionation and purification using column chromatography .
Chemical Reactions Analysis
Types of Reactions: Scutellarein 4’-methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Common substitution reactions include methylation and acetylation, which modify the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.
Major Products: The major products formed from these reactions include various methylated, acetylated, and oxidized derivatives of Scutellarein 4’-methyl ether .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Comparison with Similar Compounds
Scutellarein: The parent compound, lacking the methoxy group at the 4’ position.
Scutellarin: A glucuronide derivative of scutellarein with a C7-glucuronide substituent.
Pectolinarigenin: A flavonoid with similar structural features but different substitution patterns.
Uniqueness: Scutellarein 4’-methyl ether is unique due to its specific methoxy substitution at the 4’ position, which enhances its pharmacological properties compared to its parent compound, scutellarein. This modification contributes to its increased stability and bioavailability .
Properties
IUPAC Name |
5,6,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)12-6-10(17)14-13(22-12)7-11(18)15(19)16(14)20/h2-7,18-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMEYCPXZYLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457727 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-66-2 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of Scutellarein 4'-methyl ether?
A1: this compound has been isolated from a variety of plant and algal sources. This includes the red alga Osmundea pinnatifida [, ], the Finger citron (Citrus medica L. var. sarcodactylis Swingle) [], and Onopordum acanthium L. (Asteraceae) []. It has also been identified in Colebrookea oppositifolia [] and Linaria aeruginea [].
Q2: Does this compound exhibit any biological activity?
A2: Yes, studies have shown that this compound possesses noteworthy biological activities. For instance, it demonstrated significant antileishmanial activity against the promastigote form of Leishmania major in vitro []. Additionally, it exhibited antimycobacterium activity against both Mycobacterium tuberculosis H37Ra and Mycobacterium bovis in both dormant and active phases []. Furthermore, in Onopordum acanthium L., it was identified as a potential contributor to the plant's invasive behavior due to its inhibitory effects on wheat coleoptile growth [].
Q3: Has the structure of this compound been definitively characterized?
A3: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including 2D-NMR. Researchers have employed these methods to confirm its identity in various natural sources, such as the red alga Osmundea pinnatifida [, ].
Q4: Are there any known glycosylated forms of this compound?
A4: Yes, this compound glycosides have been identified. For example, scutellarein 4′-methyl ether 7-glucoside was tentatively identified in Finger citron []. Additionally, scutellarein 4′-methyl ether 7-O-glucuronide was found to be a major compound contributing to the antiacetylcholinesterase and antioxidant activity in herbal tea of Plectranthus barbatus []. Research also suggests that this compound glycosides may serve as taxonomic markers in Teucridium and Tripora (Lamiaceae, Ajugoideae) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)
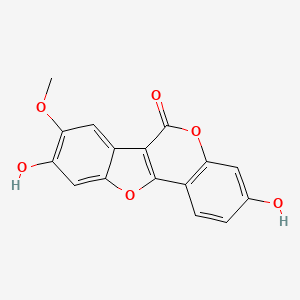
![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)
![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)



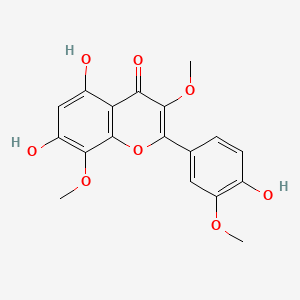
![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)
